N,1-Dimethyl-2-oxoimidazolidine-4-carboximidamide
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Overview
Description
N,1-Dimethyl-2-oxoimidazolidine-4-carboximidamide is a heterocyclic compound with the molecular formula C6H12N4O It belongs to the class of imidazolidines, which are five-membered rings containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-2-oxoimidazolidine-4-carboximidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N,N-dimethylurea with an appropriate amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-2-oxoimidazolidine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the imidazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
N,1-Dimethyl-2-oxoimidazolidine-4-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,1-Dimethyl-2-oxoimidazolidine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,1-Dimethyl-2-oxoimidazolidine-4-carboximidamide include other imidazolidine derivatives, such as:
- 1,3-Dimethyl-2-oxoimidazolidine
- 2-Oxoimidazolidine-4-carboximidamide
- N-Methyl-2-oxoimidazolidine-4-carboximidamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both dimethyl and oxo groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H12N4O |
---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
N',1-dimethyl-2-oxoimidazolidine-4-carboximidamide |
InChI |
InChI=1S/C6H12N4O/c1-8-5(7)4-3-10(2)6(11)9-4/h4H,3H2,1-2H3,(H2,7,8)(H,9,11) |
InChI Key |
GRMUPWMFJBZCEB-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1CN(C(=O)N1)C)N |
Origin of Product |
United States |
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